3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]-
Overview
Description
3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes an isoxazole ring, a trifluoromethoxyphenyl group, and an oxazolyl moiety
Mechanism of Action
Target of Action
It’s known that isoxazole-carboxamide derivatives have been studied for their anticancer properties .
Mode of Action
It’s known that isoxazole-carboxamide derivatives can interact with cancer cells, potentially affecting their growth and proliferation .
Biochemical Pathways
It’s known that isoxazole-carboxamide derivatives can influence the cellular processes of cancer cells .
Pharmacokinetics
A nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .
Result of Action
It’s known that isoxazole-carboxamide derivatives can have potent to moderate activities against certain cancer cell lines .
Action Environment
It’s known that the effectiveness of anticancer medications can be improved using strategies based on nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- typically involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid. The process begins with the preparation of the isoxazole-carboxylic acid, which is then reacted with aniline derivatives in the presence of coupling agents such as N’-ethyl carbodiimide hydrochloride (EDC) and di methylamino-pyridine (DMAP) in a solvent like dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography using solvent systems like dichloromethane and ethyl acetate are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole and oxazolyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against melanoma and other cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-phenyl-N-(3-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
- 5-Methylisoxazole-3-carboxamide
Uniqueness
The uniqueness of 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methyl-N-[4-[[2-(trifluoromethoxy)phenyl]methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O5/c1-9-6-11(24-29-9)15(26)23-16-22-12(8-27-16)14(25)21-7-10-4-2-3-5-13(10)28-17(18,19)20/h2-6,8H,7H2,1H3,(H,21,25)(H,22,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIOFIPANRPTQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111156 | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421508-24-8 | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421508-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.